N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
Description
N-[1-(2,5-Dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine is a synthetic compound featuring a pyrazole core substituted with a methyl group at position 1 and an amine at position 4. The amine is further linked to a 2,5-dimethoxyphenethyl group. This structural motif is notable for its 2,5-dimethoxy substitution on the aromatic ring, a feature shared with bioactive compounds such as psychedelic phenethylamines and plant hormones (e.g., DMPNB-IAA) . The compound’s dihydrochloride salt has been cataloged but is currently discontinued .
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10(16-11-8-15-17(2)9-11)13-7-12(18-3)5-6-14(13)19-4/h5-10,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADDPXCNQEYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by the pyrazole moiety.
Introduction of the Ethylamine Chain: The ethylamine chain can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Applications
Research indicates that N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride exhibits several pharmacological activities:
- Anti-inflammatory Effects : Compounds with similar pyrazole structures have shown potential in reducing inflammation. This compound may act by inhibiting specific inflammatory pathways.
- Analgesic Properties : The analgesic potential of pyrazole derivatives makes this compound a candidate for pain management studies.
- Anticancer Activity : Preliminary studies suggest that modifications to the pyrazole structure can lead to compounds with cytotoxic effects against various cancer cell lines.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. This flexibility enables researchers to create derivatives with enhanced or altered biological activities. The ability to modify the compound's structure is vital for developing new therapeutic agents.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
- Cytotoxicity Assessment : Research involving cancer cell lines indicated that certain derivatives exhibited cytotoxic effects, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
Aromatic Ring Substitution
- Target Compound: The 2,5-dimethoxy groups on the phenyl ring create distinct electronic and steric environments.
Pyrazole Core Modifications
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethylamine : The 3,5-dimethylpyrazole substitution increases steric bulk, which may reduce metabolic degradation but limit receptor accessibility compared to the target compound’s 1-methyl-4-amine configuration .
Functional Group Contributions
Biological Activity
N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine, also known as ENA250698355, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes available research on the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound dihydrochloride
- CAS Number : 1221723-84-7
- Molecular Formula : C₁₄H₁₉N₃O₂·2ClH
- Molecular Weight : 334.24 g/mol
- Purity : 95% .
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, studies have shown that this compound demonstrates:
- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells (A549). Results indicated notable antiproliferative effects with IC₅₀ values in the low micromolar range .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives have been linked to the inhibition of inflammatory pathways, including cyclooxygenase enzymes (COX) and various cytokines involved in inflammation .
Synthesis and Evaluation
A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these derivatives, this compound was highlighted for its promising anticancer effects. The study involved molecular modeling to predict binding affinities to target proteins involved in cancer progression .
Cytotoxicity Testing
In vitro cytotoxicity tests were conducted on several cancer cell lines to assess the efficacy of this compound:
- MCF7 (Breast Cancer) : Demonstrated significant growth inhibition with an IC₅₀ value of 3.79 µM.
- NCI-H460 (Lung Cancer) : Showed a moderate IC₅₀ value of approximately 42.30 µM.
These results suggest that the compound's structural features contribute to its biological activity against specific cancer types .
Q & A
Basic: What are the standard synthetic routes for N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization and coupling. For example:
- Step 1: React 2,5-dimethoxyphenethylamine with a pyrazole carbonyl intermediate under basic conditions (e.g., cesium carbonate) in solvents like DMSO or dichloromethane .
- Step 2: Introduce the methyl group at the pyrazole N1 position using methylating agents (e.g., methyl iodide).
- Optimization: Adjust catalysts (e.g., copper bromide for coupling reactions), temperature (35–120°C), and solvent polarity to improve yields. Prolonged reaction times (e.g., 48 hours) may enhance completion .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrazole ring protons at δ 7.2–8.1 ppm) .
- HRMS: Validates molecular weight (e.g., m/z 215 [M+H]+ for related pyrazoles) .
- X-Ray Crystallography: Resolves crystal packing and stereochemistry using SHELX software for refinement .
Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural validation?
Methodological Answer:
- Cross-Validation: Combine NMR with IR (e.g., carbonyl stretches at ~1650 cm⁻¹) and HRMS to confirm molecular integrity .
- Impurity Analysis: Use column chromatography (e.g., gradient elution with ethyl acetate/hexane) to isolate byproducts. Repetition under controlled conditions (e.g., inert atmosphere) reduces side reactions .
Advanced: What strategies are effective for crystallizing this compound, and how is its crystal structure analyzed?
Methodological Answer:
- Crystallization: Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) promotes single-crystal growth .
- Data Collection: Use monochromatic X-rays (λ = 0.71073 Å) with a CCD detector. Refinement in SHELXL resolves thermal parameters and hydrogen bonding (e.g., monoclinic P21/c space group, β = 93.5°) .
Basic: How is the compound’s bioactivity assessed in preclinical models, and what are key endpoints?
Methodological Answer:
- In Vitro Assays: Screen for antimicrobial activity via MIC tests (e.g., against E. coli or S. aureus) .
- Anti-inflammatory Studies: Measure TNF-α suppression in LPS-stimulated PBMCs (IC₅₀ values) and pulmonary neutrophilia reduction in rodent models (D₅₀ metrics) .
Advanced: How can the therapeutic index (TI) of this compound be evaluated relative to analogs?
Methodological Answer:
- TI Calculation: Use in vivo efficacy (e.g., D₅₀ for neutrophilia suppression) and toxicity (e.g., pica feeding D₅₀ in rats). Ratios >500 (e.g., TI = 578 for EPPA-1) indicate favorable profiles .
- Comparative Analysis: Benchmark against second-gen PDE4 inhibitors (e.g., roflumilast TI = 6.4) to prioritize candidates .
Advanced: What structural modifications enhance target selectivity while minimizing off-target effects?
Methodological Answer:
- Substituent Tuning: Replace methoxy groups with fluorinated or bulkier groups (e.g., trifluoromethyl) to improve binding pocket fit .
- Scaffold Hybridization: Integrate 1,3,4-oxadiazole or thiazole moieties (common in antimicrobial agents) to diversify bioactivity .
Basic: How are stability and storage conditions determined for this compound?
Methodological Answer:
- Stability Tests: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for purity loss .
- Storage Recommendations: Store at -20°C in amber vials under inert gas to prevent oxidation or hydrolysis .
Advanced: What computational approaches predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with PDE4 or bacterial enzymes. Validate with SAR data from pyrazole analogs .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å) .
Advanced: How can synthetic scalability be balanced with purity requirements for in vivo studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
